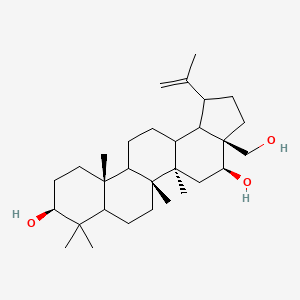
Heliantriol B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heliantriol B2, also known as this compound, is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Heliantriol B2 has been extensively studied for its cytotoxic effects against different cancer cell lines. Research indicates that it exhibits significant antiproliferative activity, particularly against prostate cancer and leukemia cells.
Case Studies and Findings
- Prostate Cancer : A study evaluated this compound alongside other triterpenoids for their effects on prostate cancer cell lines (PC-3 and LNCaP). The compound demonstrated concentration-dependent inhibition of cell migration, with half-maximal inhibitory concentrations (IC50) below 70 µM, suggesting its potential as an antimetastatic agent .
- Leukemia : In another study, this compound showed the highest cytotoxic activity against human leukemic cell lines (NB4 and K562), with IC50 values of 1.98 µM and 3.52 µM, respectively. The study revealed that this compound induced cell death through apoptosis and necrosis, highlighting its effectiveness compared to standard chemotherapeutics .
Pharmacological Potential
Beyond its anticancer properties, this compound may have broader pharmacological applications:
- Anti-inflammatory Effects : Triterpenoids like this compound are known for their anti-inflammatory properties, which could be beneficial in managing various inflammatory conditions .
- Solubility Enhancement : Studies have explored chemical modifications to improve the solubility of triterpenoids, including this compound. Enhancing solubility is crucial for developing effective formulations for oral delivery in therapeutic applications .
Comparative Analysis with Other Triterpenoids
The following table summarizes the comparative cytotoxicity and biological activity of this compound against other triterpenoids:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | NB4 | 1.98 | Induces apoptosis and necrosis |
| K562 | 3.52 | Induces apoptosis and necrosis | |
| Lupeol | PC-3 | >70 | Moderate antiproliferative activity |
| Calenduladiol | LNCaP | >70 | Moderate antiproliferative activity |
Eigenschaften
Molekularformel |
C30H50O3 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(1R,3aS,4S,5aR,5bR,9S,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |
InChI |
InChI=1S/C30H50O3/c1-18(2)19-10-15-30(17-31)24(33)16-29(7)20(25(19)30)8-9-22-27(5)13-12-23(32)26(3,4)21(27)11-14-28(22,29)6/h19-25,31-33H,1,8-17H2,2-7H3/t19-,20?,21?,22?,23-,24-,25?,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
TWKNDDJHVQUEJF-JZSBGBOQSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2(C1C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)CO |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO |
Synonyme |
heliantriol B2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















